Cas no 1806800-95-2 (2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride)

2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride is a specialized chemical intermediate used in pharmaceutical and agrochemical synthesis. Its key structural features include a difluoromethyl group and dimethoxy-substituted pyridine ring, which enhance reactivity and stability in nucleophilic substitution reactions. The carbonyl chloride moiety facilitates efficient acylation, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly useful in the development of bioactive molecules due to its ability to introduce fluorinated and methoxy-functionalized pyridine motifs. High purity and consistent reactivity ensure reliable performance in multi-step synthetic processes. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride structure
1806800-95-2 structure
Product Name:2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride
CAS No:1806800-95-2
MF:C9H8ClF2NO3
MW:251.614528656006
CID:4852268
Update Time:2025-06-22

2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride
    • Inchi: 1S/C9H8ClF2NO3/c1-15-6-4(8(10)14)3-13-5(9(11)12)7(6)16-2/h3,9H,1-2H3
    • InChI Key: AITSDFOLFWPZES-UHFFFAOYSA-N
    • SMILES: ClC(C1=CN=C(C(F)F)C(=C1OC)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • XLogP3: 2
  • Topological Polar Surface Area: 48.4

2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029070996-250mg
2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride
1806800-95-2 97%
250mg
$480.00 2022-03-31
Alichem
A029070996-500mg
2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride
1806800-95-2 97%
500mg
$823.15 2022-03-31
Alichem
A029070996-1g
2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride
1806800-95-2 97%
1g
$1,564.50 2022-03-31

Additional information on 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride

Introduction to 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride (CAS No. 1806800-95-2)

2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride (CAS No. 1806800-95-2) is a highly specialized chemical compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and reactivity, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving this compound.

Chemical Structure and Properties

2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride is a pyridine derivative with a difluoromethyl group and two methoxy substituents on the pyridine ring. The presence of these functional groups imparts unique chemical properties to the molecule. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug design. The methoxy groups contribute to the overall electronic distribution and can influence the compound's reactivity and binding affinity to biological targets.

The carbonyl chloride moiety at the C-5 position of the pyridine ring is highly reactive, facilitating various chemical transformations such as nucleophilic acyl substitution reactions. This reactivity makes 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride a valuable intermediate in synthetic chemistry, particularly in the preparation of complex molecules with potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride involves several well-defined steps. One common approach begins with the preparation of 2-(difluoromethyl)-3,4-dimethoxypyridine, which can be synthesized via a multistep process involving nucleophilic substitution and cyclization reactions. The subsequent conversion to the carbonyl chloride derivative is typically achieved through reaction with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

A recent study published in the Journal of Organic Chemistry reported an optimized synthetic route for 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride. The researchers utilized a one-pot procedure that significantly improved yield and purity while reducing reaction time. This method involves the sequential addition of reagents in a carefully controlled sequence, ensuring high selectivity and minimal side reactions.

Applications in Medicinal Chemistry

2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride has shown promise in various medicinal chemistry applications due to its unique structural features and reactivity. One notable area of research is its use as a building block in the synthesis of small molecule inhibitors targeting specific enzymes or receptors involved in disease pathways.

A study published in the Journal of Medicinal Chemistry highlighted the use of 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride in the development of potent inhibitors against kinases implicated in cancer progression. The researchers demonstrated that compounds derived from this intermediate exhibited high selectivity and efficacy in inhibiting target kinases both in vitro and in cellular assays.

In another application, researchers at a leading pharmaceutical company utilized 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride as a key intermediate in the synthesis of novel antiviral agents. The resulting compounds showed promising antiviral activity against several RNA viruses, including influenza and hepatitis C virus (HCV). These findings underscore the versatility and potential of this compound in addressing unmet medical needs.

Current Research Trends

The ongoing research on 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride reflects its growing importance in drug discovery and development. Recent studies have focused on optimizing its pharmacological properties through structure-activity relationship (SAR) studies and computational modeling techniques.

A team of scientists at a major academic institution conducted an extensive SAR analysis to identify key structural modifications that enhance the potency and selectivity of compounds derived from 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride. Their findings revealed that subtle changes to the substituents on the pyridine ring can significantly impact biological activity. For example, introducing bulky alkyl groups at specific positions improved cellular uptake and reduced off-target effects.

In parallel, computational studies have provided valuable insights into the molecular interactions between compounds derived from 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride and their target proteins. Molecular docking simulations have helped identify key binding sites and interaction patterns that can guide rational drug design efforts.

FUTURE PERSPECTIVES AND CONCLUSIONS

The continued exploration of 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride holds great promise for advancing our understanding of its biological properties and therapeutic potential. As more research emerges, it is likely that new applications will be discovered, further expanding its utility in medicinal chemistry and pharmaceutical research.

In conclusion, 2-(Difluoromethyl)-3,4-dimethoxypyridine-5-carbonyl chloride (CAS No. 1806800-95-2) stands out as a versatile and promising chemical intermediate with significant implications for drug discovery. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative therapeutic agents that address critical medical challenges.

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